N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
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Overview
Description
N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound featuring a thiazole and triazole ring system. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules .
Mechanism of Action
Target of Action
The compound, also known as N1-(4-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics . This allows the compound to bind to different target receptors, influencing their activity and leading to changes in cellular processes .
Biochemical Pathways
The affected pathways depend on the specific target of the compound. For instance, if the compound targets carbonic anhydrase, it could affect processes related to pH regulation and electrolyte balance. If it targets cholinesterase, it could influence neurotransmission . The downstream effects of these interactions can lead to the observed pharmacological activities.
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic parameters.
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the biochemical pathways it affects. For example, if the compound exhibits anticancer activity, it might induce apoptosis or inhibit cell proliferation. If it has antimicrobial activity, it could disrupt essential processes in microbial cells, leading to their death .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with its targets. Additionally, the presence of other molecules could influence the compound’s absorption and distribution .
Biochemical Analysis
Biochemical Properties
N’-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . The compound exhibits enzyme inhibition properties, which can modulate the activity of these enzymes, leading to potential therapeutic applications. The interactions are primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .
Cellular Effects
N’-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the MAPK/ERK and PI3K/Akt signaling pathways, leading to altered cell proliferation and apoptosis . Additionally, it can modulate the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of N’-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its binding interactions with biomolecules. The compound acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular function, as the downstream effects of enzyme inhibition are propagated through various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression . These effects are consistent in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of N’-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, including enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular function . These threshold effects highlight the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
N’-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and metabolism . The compound’s metabolism can lead to the formation of active metabolites, which may contribute to its overall pharmacological effects . Additionally, the compound can affect metabolic flux and metabolite levels, further influencing cellular function .
Transport and Distribution
The transport and distribution of N’-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its pharmacological effects and therapeutic potential .
Subcellular Localization
N’-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide exhibits specific subcellular localization, which can affect its activity and function . The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and modulate its pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole and triazole rings, followed by their fusion and subsequent functionalization to introduce the oxalamide moiety. Common reagents include thiosemicarbazide, o-tolyl isothiocyanate, and oxalyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the oxalamide moiety
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Triazole Derivatives: Molecules such as fluconazole and voriconazole contain the triazole ring and are known for their antifungal properties
Uniqueness
N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is unique due to its combined thiazole and triazole rings, which confer a broad spectrum of biological activities. This dual-ring system enhances its potential as a versatile pharmacophore in drug design .
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-5-3-4-6-18(14)19-25-22-27(26-19)16(13-31-22)11-12-23-20(28)21(29)24-15-7-9-17(30-2)10-8-15/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTXTFRHJMOECT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.